2-Methyl-2-phenylpropan-1-amine

Catalog No.
S775030
CAS No.
21404-88-6
M.F
C10H15N
M. Wt
149.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-2-phenylpropan-1-amine

CAS Number

21404-88-6

Product Name

2-Methyl-2-phenylpropan-1-amine

IUPAC Name

2-methyl-2-phenylpropan-1-amine

Molecular Formula

C10H15N

Molecular Weight

149.23 g/mol

InChI

InChI=1S/C10H15N/c1-10(2,8-11)9-6-4-3-5-7-9/h3-7H,8,11H2,1-2H3

InChI Key

CWSGTPMVOJFVIF-UHFFFAOYSA-N

SMILES

CC(C)(CN)C1=CC=CC=C1

Canonical SMILES

CC(C)(CN)C1=CC=CC=C1

Application in Pharmaceutical Synthesis

Scientific Field: Pharmaceutical Chemistry

Summary of Application: 2-Methyl-2-phenylpropan-1-amine is utilized in the synthesis of enantiopure drug-like compounds, particularly those related to amphetamine and its derivatives. These compounds are significant in the treatment of various conditions such as obesity, Parkinson’s disease, narcolepsy, and attention deficit hyperactivity disorder.

Methods of Application: The synthesis involves the use of transaminases for the asymmetric synthesis of disubstituted 1-phenylpropan-2-amines from prochiral ketones. This biocatalytic approach is preferred due to its environmental and economic benefits.

Results: The optimized synthesis process achieved an 88–89% conversion rate with greater than 99% enantiomeric excess (ee) for the ®-enantiomers. The (S)-enantiomers were obtained through kinetic resolution with over 48% conversion and more than 95% ee .

Synthesis of Propargylamines

Scientific Field: Organic Synthesis

Summary of Application: Propargylamines are a class of compounds with numerous pharmaceutical and biological properties. They are used against neurodegenerative disorders like Parkinson’s and Alzheimer’s diseases. The solvent-free synthesis of propargylamines is a green approach that is gaining attention due to its environmental benefits.

Methods of Application: The synthesis of propargylamines can be achieved via A3 and KA2 coupling reactions. These methods are solvent-free, which makes them environmentally friendly and cost-effective.

Results: They have also been found to have antiapoptotic functions and are used in symptomatic and neuroprotective treatments .

Inhibition of Monoamine Oxidase

Scientific Field: Biochemistry

Summary of Application: Derivatives of 2-Methyl-2-phenylpropan-1-amine, such as pargyline, act as monoamine oxidase inhibitors. This is particularly relevant for treating conditions associated with neurodegenerative diseases and type 1 diabetes.

Methods of Application: Pargyline is used as an irreversible selective MAO-B inhibitor drug. It inhibits lysine-specific demethylase-1 (LSD-1), which, when used with chemotherapeutic agents, enhances LSD-1 inhibition and results in induced senescence and growth inhibition of cancer cells.

Results: Pargyline has been identified to have inhibitory properties against proline-5-carboxylate reductase-1 (PYCR1), making it useful for cancer treatments. The effectiveness of pargyline in these applications is supported by its role in enhancing the inhibition of LSD-1 and PYCR1 .

Thermophysical Property Data

Scientific Field: Physical Chemistry

Summary of Application: The thermophysical properties of 2-Methyl-2-phenylpropan-1-amine are critical for various applications, including the design of chemical processes and the development of pharmaceuticals.

Methods of Application: Dynamic data analysis through software like the NIST ThermoData Engine is used to generate critically evaluated thermodynamic property data for pure compounds.

2-Methyl-2-phenylpropan-1-amine, also known as 2-Methyl-1-phenylpropan-1-amine, is a member of the phenethylamine class of compounds. Its molecular formula is C11H17NC_{11}H_{17}N, and it features a primary amine group attached to a three-carbon chain (propane) with a methyl group and a phenyl group attached to the second carbon. This structure categorizes it as a substituted phenethylamine, which is significant in various pharmaceutical applications, particularly in the synthesis of enantiopure drug-like compounds related to amphetamines and their derivatives .

Due to the lack of research, there's no information on the mechanism of action of 2-Methyl-2-phenylpropan-1-amine in biological systems.

Since research on this compound is limited, no data exists on its safety profile. However, considering its structural similarity to phenethylamines, it's crucial to handle it with caution in a laboratory setting. Phenethylamines can have various effects depending on the specific structure, and some can be psychoactive or toxic [].

, primarily involving reductive amination. One common method involves the reaction of 2-phenylacetone with ammonia, yielding the target compound:

C6H5COCH3+NH3+2H2C6H5CH(CH3)CH2NH2+H2OC_6H_5COCH_3+NH_3+2H_2\rightarrow C_6H_5CH(CH_3)CH_2NH_2+H_2O

This reaction highlights the compound's potential in synthesizing various amphetamine derivatives, which are essential in treating conditions such as obesity and attention deficit hyperactivity disorder .

The biological activity of 2-Methyl-2-phenylpropan-1-amine is notable for its role as a stimulant. Compounds related to this structure often exhibit properties that can influence neurotransmitter systems in the brain, making them relevant for treating neurodegenerative disorders and psychiatric conditions. For instance, derivatives like pargyline act as monoamine oxidase inhibitors, which are crucial for managing neurodegenerative diseases .

The primary applications of 2-Methyl-2-phenylpropan-1-amine include:

  • Pharmaceutical Synthesis: Used in creating enantiopure compounds for drugs targeting obesity, Parkinson’s disease, narcolepsy, and attention deficit hyperactivity disorder.
  • Research: Investigated for its potential neuroprotective effects and involvement in neurotransmitter metabolism .

Several compounds share structural similarities with 2-Methyl-2-phenylpropan-1-amine. Here are some notable examples:

Compound NameStructure TypeUnique Features
AmphetaminePhenethylamineCentral nervous system stimulant; widely studied.
MethamphetaminePhenethylaminePotent stimulant with high abuse potential.
N-Methyl-2-Phenylpropan-1-AmineIsomer of 2-Methyl compoundSold as a dietary supplement; banned by WADA.
PargylineMonoamine oxidase inhibitorUsed in treating Parkinson’s disease; neuroprotective properties .

Uniqueness of 2-Methyl-2-Phenylpropan-1-Amine

What sets 2-Methyl-2-phenylpropan-1-amine apart from its analogs is its specific structural configuration that influences its pharmacological properties and applications in synthesizing enantiopure compounds. This unique structure allows for targeted therapeutic effects while minimizing side effects associated with other stimulants.

XLogP3

2.6

GHS Hazard Statements

Aggregated GHS information provided by 193 companies from 2 notifications to the ECHA C&L Inventory.;
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

21404-88-6

Wikipedia

2-methyl-2-phenylpropan-1-amine

Dates

Modify: 2023-08-15

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